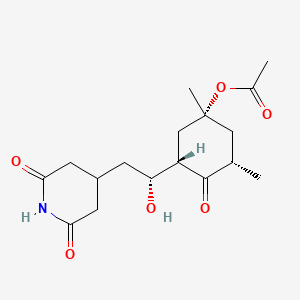

Acetoxycycloheximide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxycycloheximide can be synthesized from cycloheximide through acetylation. The process involves the reaction of cycloheximide with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: In industrial settings, this compound is typically produced through fermentation processes involving Streptomyces species. The compound is then isolated and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Acetoxycycloheximide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the acetoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Chemistry: Acetoxycycloheximide is used as a reagent in organic synthesis to study the effects of protein synthesis inhibition on various chemical reactions .

Biology: In biological research, it is used to inhibit protein synthesis in cell cultures, allowing scientists to study the effects of protein synthesis inhibition on cellular processes .

Medicine: this compound has been studied for its potential therapeutic applications, particularly in the context of its protein synthesis inhibition properties .

Industry: In the agricultural industry, this compound is used as a herbicide due to its phytotoxic properties .

Mechanism of Action

Acetoxycycloheximide exerts its effects by inhibiting protein synthesis at the ribosomal level. It binds to the ribosome and prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis . This mechanism involves the activation of c-Jun N-terminal kinase and the release of cytochrome c, leading to apoptosis .

Comparison with Similar Compounds

Cycloheximide: The parent compound, known for its strong protein synthesis inhibition properties.

Hydroxycycloheximide: A derivative with similar but slightly different biological activities.

Naramycin B: Another glutarimide antibiotic with similar properties.

Isocycloheximide: A structural isomer with different biological activities.

Streptimidone: A related compound with antifungal properties.

Inactone: Another glutarimide derivative with unique properties.

Streptovitacins: A group of related compounds with varying biological activities.

Uniqueness: Acetoxycycloheximide is unique due to its acetylated structure, which imparts distinct biological activities compared to its parent compound, cycloheximide. It has been shown to have stronger phytotoxic activity and different effects on protein synthesis inhibition .

Biological Activity

Acetoxycycloheximide (ACH) is a derivative of cycloheximide (CH), a well-known inhibitor of protein synthesis. This article explores the biological activity of ACH, focusing on its antifungal, phytotoxic, and neurobiological effects, supported by research findings and case studies.

This compound is characterized by an acetoxy group attached to the cyclohexanone structure of cycloheximide. This modification influences its biological properties, particularly its inhibitory effects on protein synthesis in various organisms. The mechanism primarily involves the inhibition of eukaryotic ribosomes, leading to a cessation of protein synthesis, which is critical for cell survival and function.

Antifungal Activity

Research indicates that ACH exhibits significant antifungal properties. A comparative study involving ACH, CH, and hydroxycycloheximide (HCH) demonstrated that:

- Minimum Inhibitory Concentration (MIC) : ACH showed effective mycelial growth inhibition against various fungi. The MIC values were determined using a broth dilution method, with ACH being more potent than HCH but less effective than CH against certain fungal strains .

- In Vitro Studies : In a controlled environment, ACH was tested against several phytopathogenic fungi. The results indicated that ACH effectively reduced fungal growth and spore germination, highlighting its potential as an antifungal agent in agricultural applications .

Table 1: Antifungal Activity of Cycloheximides

| Compound | MIC (µg/mL) | Fungal Strains Tested |

|---|---|---|

| Cycloheximide (CH) | 0.5 | Aspergillus, Fusarium |

| This compound (ACH) | 1.0 | Aspergillus, Rhizoctonia |

| Hydroxycycloheximide (HCH) | 2.0 | Fusarium, Botrytis |

Phytotoxic Effects

ACH has also been studied for its phytotoxic effects on plants:

- Chlorophyll Content : In experiments with cucumber plants, ACH caused significant reductions in chlorophyll content compared to controls treated with glufosinate and paraquat. This effect was dose-dependent, indicating that higher concentrations of ACH led to greater chlorophyll degradation .

- Cellular Leakage : The compound induced electrolyte leakage in plant tissues, suggesting damage to cell membranes. This was measured using an electronic conductivity meter and indicated the potential for ACH to act as a herbicide .

Table 2: Phytotoxic Effects of this compound

| Parameter | Treatment Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Chlorophyll Content | 10 | 50% reduction |

| Electrolyte Leakage | 20 | Increased conductivity |

Neurobiological Effects

ACH has been implicated in neurobiological research, particularly concerning memory and learning:

- Apoptosis Induction : Studies have shown that ACH can rapidly induce apoptosis in neuronal cells. This property is leveraged in experimental models to study mechanisms underlying neurodegenerative diseases .

- Memory Studies : Research indicates that ACH affects long-term memory formation by inhibiting protein synthesis necessary for memory consolidation. Mice subjected to intra-cerebral injections of ACH before training exhibited impairments in memory retention tasks .

Case Study: Memory Impairment in Rodent Models

In a series of experiments involving rodent models trained in a T-maze task, it was observed that administration of ACH prior to training resulted in significantly poorer performance compared to control groups. This suggests that protein synthesis inhibition by ACH disrupts the processes required for establishing long-term memories .

Properties

CAS No. |

62362-65-6 |

|---|---|

Molecular Formula |

C17H25NO6 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |

InChI |

InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1 |

InChI Key |

UFDHNJJHPSGMFX-SQUSCZTCSA-N |

Isomeric SMILES |

C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Canonical SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.